3-(2-Hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a naphthyl group, and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a hydroxy-methoxyphenyl derivative with a naphthyl-substituted intermediate, followed by cyclization to form the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-HYDROXY-PHENYL)-2-((NAPHTHALEN-2-YLMETHYLENE)-AMINO)-PROPIONIC ACID
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
Uniqueness
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C27H26N2O6/c1-3-13-27(26(33)34)22-21(23(28-27)18-12-11-16(35-2)14-20(18)30)24(31)29(25(22)32)19-10-6-8-15-7-4-5-9-17(15)19/h4-12,14,21-23,28,30H,3,13H2,1-2H3,(H,33,34) |
InChI Key |
PJFUKQUHHPUDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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